1-[(4-Fluorophenyl)methyl]-3-methyl-3-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea
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Overview
Description
1-[(4-Fluorophenyl)methyl]-3-methyl-3-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinyl group, and a triazolopyridazine moiety
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)methyl]-3-methyl-3-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea involves multiple steps, each requiring specific reagents and conditions
Synthesis of Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under reflux conditions in the presence of hydrazine hydrate and ethanol.
Introduction of Azetidinyl Group: The azetidinyl group is introduced through a nucleophilic substitution reaction, often using azetidine and a suitable base.
Coupling with Fluorophenylmethyl Moiety: The final step involves the coupling of the synthesized intermediate with 4-fluorobenzyl chloride under basic conditions to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)methyl]-3-methyl-3-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-3-methyl-3-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-methyl-3-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
When compared to similar compounds, 1-[(4-Fluorophenyl)methyl]-3-methyl-3-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea stands out due to its unique structural features and diverse reactivity. Similar compounds include:
1,2,4-Triazolo[3,4-b]pyridazines: These compounds share the triazolopyridazine core but differ in their substituents, leading to variations in their chemical and biological properties.
Fluorophenyl Derivatives: Compounds with a fluorophenyl group exhibit similar reactivity in substitution reactions but may differ in their overall biological activity.
The uniqueness of this compound lies in its combination of these structural motifs, which contribute to its wide range of applications and potential as a versatile research tool.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN8O/c1-29(22(32)25-11-15-4-6-17(23)7-5-15)18-13-30(14-18)20-9-8-19-26-27-21(31(19)28-20)16-3-2-10-24-12-16/h2-10,12,18H,11,13-14H2,1H3,(H,25,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLFPXKTQZBUKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)C(=O)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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